2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide is a complex organic compound notable for its unique structure and potential applications in various fields, particularly in catalysis and pharmaceuticals. The compound features a dicyclohexylphosphino group, which enhances its reactivity and stability in
Cross-coupling reactions are a fundamental tool in organic chemistry for forming carbon-carbon bonds. Amidole-Phos functions as a ligand, a molecule that binds to a metal center in a catalyst to activate it for the reaction.
Specifically, Amidole-Phos finds use in several prominent cross-coupling reactions, including:
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds. These reactions are crucial for synthesizing anilines and other nitrogen-containing compounds. The presence of the dicyclohexylphosphino ligand facilitates these reactions by stabilizing the palladium catalyst, thereby enhancing the yield of desired products
The synthesis of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide typically involves several steps:
Interaction studies involving 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide focus on its role as a ligand in catalysis. Research has shown that its interaction with palladium can significantly influence reaction pathways and product distributions in C–N coupling reactions
Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Diphenylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide | Diphenyl vs. dicyclohexyl phosphine | Different steric and electronic properties affecting catalytic performance |
2-(Tricyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide | Tricyclohexyl phosphine | Increased steric bulk may alter reactivity patterns |
2-(Dicyclopropylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide | Dicyclopropyl vs. dicyclohexyl phosphine | Variations in solubility and stability profiles |
These comparisons highlight the unique aspects of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, particularly its balance between steric hindrance and reactivity, making it a valuable candidate for specific catalytic applications.
The Fischer indole synthesis serves as the cornerstone for constructing the indole core of 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. This classical method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds to form substituted indoles. In the context of ligand synthesis, 2’-bromoacetophenone and phenylhydrazine hydrochloride are reacted under acidic conditions (typically HCl in ethanol) to yield 2-arylindole intermediates. The bromine substituent at the 2-position of the acetophenone derivative ensures regioselective indole formation, which is critical for subsequent functionalization.
A notable advantage of this approach lies in its scalability and compatibility with diverse substituents. For instance, methyl groups introduced at the 1-position of the indole ring enhance steric bulk, a feature crucial for modulating ligand-metal interactions in catalytic applications. The reaction typically proceeds at reflux temperatures (80–100°C) for 12–24 hours, achieving yields exceeding 75% after purification via silica gel chromatography.
Table 1: Representative Conditions for Fischer Indole Synthesis
Reactant | Acid Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Phenylhydrazine + 2’-bromoacetophenone | HCl/EtOH | 80 | 78 |
4-Methoxyphenylhydrazine + propiophenone | H2SO4/AcOH | 100 | 82 |
The electronic properties of the indole scaffold can be fine-tuned by varying the substituents on the phenylhydrazine and carbonyl components. Electron-donating groups such as methoxy enhance nucleophilic cyclization rates, while halogens (e.g., bromine) provide sites for cross-coupling reactions.
Installation of the dicyclohexylphosphino moiety at the indole’s 2-position relies on lithiation-trapping sequences. The methyl-protected indole intermediate undergoes deprotonation at the 2-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at cryogenic temperatures (–78°C). This generates a resonance-stabilized lithioindole species, which reacts with chlorodicyclohexylphosphine to form the C–P bond.
Critical parameters for success include:
Post-trapping, the crude product is typically purified via column chromatography using ethyl acetate/hexane gradients, yielding the phosphinoindole precursor in 60–70% isolated yield. Nuclear magnetic resonance (NMR) spectroscopy confirms successful phosphine incorporation through characteristic 31P chemical shifts between δ –15 to –25 ppm.
The N,N-bis(1-methylethyl)carboxamide group is introduced via peptide-like coupling reactions. The carboxylic acid derivative of the phosphinoindole intermediate reacts with diisopropylamine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). These conditions activate the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
Table 2: Carboxamide Coupling Optimization
Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
EDC/HOBt | Dichloromethane | 25 | 85 |
DCC/DMAP | Tetrahydrofuran | 0→25 | 72 |
HATU | Dimethylformamide | 25 | 91 |
Notably, the use of hexafluorophosphate-based activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhances reaction efficiency in polar aprotic solvents, achieving yields >90%. The bulky diisopropylamine moiety necessitates extended reaction times (12–18 hours) to overcome steric hindrance during amide bond formation.
The ligand’s catalytic efficacy in cross-coupling reactions depends critically on balancing steric bulk and electron-donating capacity. Key optimization strategies include:
Table 3: Impact of Substituents on Catalytic Activity
Substituent | Cone Angle (°) | TON (Suzuki Coupling) |
---|---|---|
Cy2P | 145 | 12,500 |
Ph2P | 145 | 8,200 |
iPr2P | 132 | 6,700 |
(TON = turnover number; data from )
Density functional theory (DFT) calculations reveal that the κ²-P,O-coordination mode of the ligand to palladium lowers the activation energy for oxidative addition of aryl chlorides by 12–15 kcal/mol compared to monodentate phosphines. This bifunctional coordination arises from the amide carbonyl’s ability to stabilize electron-deficient metal centers, a feature optimized during synthetic iterations.
The indole-amide scaffold enables 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide to adopt κ²-P,O coordination in palladium complexes, as evidenced by structural analogs. In the Pd/InAm-phos system, single-crystal X-ray diffraction confirmed κ²-P,O binding, where the phosphine (P) and amide oxygen (O) simultaneously coordinate palladium [3] [4]. This chelation mode stabilizes square-planar Pd(II) intermediates during oxidative addition, critical for Suzuki–Miyaura cross-coupling reactions [3]. The P–Pd bond length in such complexes typically ranges from 2.28–2.32 Å, while the O–Pd distance falls between 2.05–2.10 Å, reflecting strong σ-donor and moderate π-acceptor capabilities [4].
The dicyclohexylphosphino group enhances electron density at palladium, accelerating oxidative addition of aryl chlorides. Comparative studies show that κ²-P,O ligands outperform monodentate phosphines in sterically hindered couplings due to reduced ligand dissociation and enhanced stability [6].
Dicyclohexylphosphino substituents exhibit axial-equatorial conformational flexibility influenced by bite angle strain and steric repulsion. In seven-coordinate tungsten complexes, analogous ligands like bis(diphenylphosphino)methane (dppm) favor equatorial-equatorial (eq-eq) orientations to minimize bite angle strain (73° vs. ideal 72° for pentagonal bipyramids) [2]. However, bulkier dicyclohexyl groups in 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide likely shift this balance.
Computational studies on dppe (natural bite angle 89°) reveal that ax-eq orientations alleviate phenyl repulsion but introduce bite angle strain [2]. For dicyclohexyl analogs, the larger cyclohexyl substituents may favor ax-eq configurations to avoid clashes with the indole backbone, albeit at the cost of increased torsional strain. This conformational adaptability enables the ligand to accommodate diverse metal geometries while maintaining catalytic activity.
The N,N-bis(1-methylethyl) carboxamide moiety imposes significant steric bulk, shaping both coordination geometry and substrate accessibility. In palladium complexes, these groups create a protective pocket around the metal center, shielding it from undesired side reactions while permitting selective substrate approach [3] [6]. The dihedral angle between the amide plane and indole ring averages 45–50°, orienting the isopropyl groups perpendicular to the coordination plane to minimize steric hindrance [4].
Comparative kinetic studies demonstrate that replacing bis(1-methylethyl) with smaller alkyl groups (e.g., methyl) reduces catalytic efficiency in hindered couplings by 30–40%, underscoring the importance of steric bulk in stabilizing transition states [6]. Molecular dynamics simulations suggest that the isopropyl groups dynamically adjust during catalysis, transiently creating apertures for substrate entry while maintaining overall rigidity [3].
Crystallographic comparisons highlight distinct structural features of 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide relative to related ligands:
Parameter | This Ligand (Modeled)* | InAm-Phos [3] [4] | Indazole-Phos [5] |
---|---|---|---|
P–M bond length (Å) | 2.30 | 2.29 | 2.31 |
O–M bond length (Å) | 2.07 | 2.06 | N/A |
Bite angle P–M–O (°) | 85 | 84 | N/A |
Amide dihedral angle (°) | 48 | 45 | 32 |
*Modeled based on analogous complexes.
The dicyclohexylphosphino group increases steric protection compared to InAm-Phos’s diphenylphosphino, as evidenced by a 5% larger solvent-accessible surface area [3] [5]. Meanwhile, the indazole-phosphine system adopts a flatter geometry (32° dihedral), favoring π-stacking over steric shielding [5]. These structural distinctions correlate with functional differences: the title ligand achieves higher turnover numbers in hindered couplings (TON > 20,000 vs. 15,000 for InAm-Phos) [3] [6].
The carboxamide’s bis(1-methylethyl) groups induce a 0.15 Å elongation in the Pd–O bond compared to N-methyl analogs, balancing electronic donation and steric demands [4]. This nuanced interplay between geometry and substituent effects positions 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide as a uniquely versatile ligand for high-steric-demand catalysis.